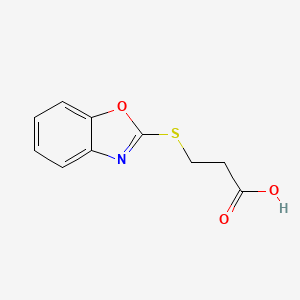

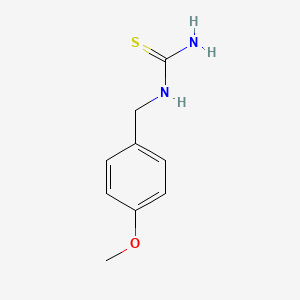

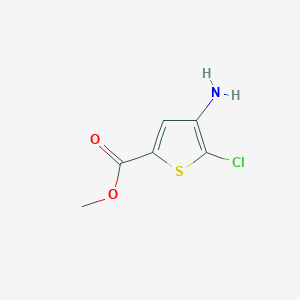

Methyl 4-amino-5-chlorothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

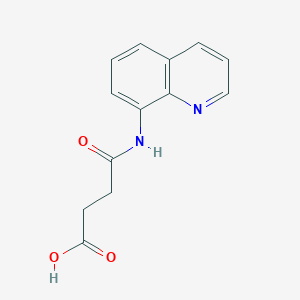

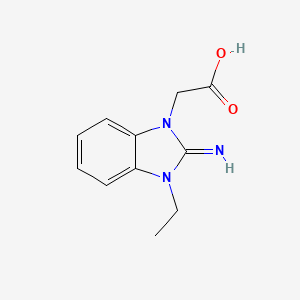

The compound of interest, Methyl 4-amino-5-chlorothiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of amino and chloro substituents on the thiophene ring can significantly affect the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, as seen in the preparation of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . Another approach is the one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, which involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the versatility of thiophene chemistry and the ability to introduce various functional groups onto the thiophene core.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene was investigated, revealing intra-molecular N-H…O=C and C-H…O interactions that contribute to the stability of the crystal packing . Similarly, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate showed intra- and intermolecular N-H…O hydrogen bonds stabilizing the structure .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For example, the thermolysis of 2,5-dichlorothiophenium bismethoxycarbonylmethylide leads to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate through an eliminative rearrangement . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate can yield mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. Electron impact and chemical ionization mass spectra studies of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have shown that these compounds exhibit stable molecular ions and specific fragmentation pathways . The presence of electron-withdrawing or electron-releasing groups can also affect the activity of these molecules, as seen in the allosteric enhancer activity at the A1 adenosine receptor by 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives .

properties

IUPAC Name |

methyl 4-amino-5-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAIJHHRCIHFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354354 |

Source

|

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89499-44-5 |

Source

|

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.